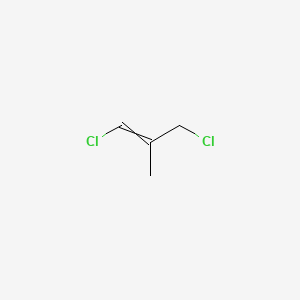

1,3-Dichloro-2-methylpropene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dichloro-2-methyl-1-propene is an organochlorine compound with the molecular formula C₄H₆Cl₂. It is a colorless liquid with a sweet smell and is feebly soluble in water. This compound is known for its use in various chemical reactions and industrial applications.

Preparation Methods

1,3-Dichloro-2-methyl-1-propene can be synthesized through several methods. One common synthetic route involves the chlorination of propene. This process typically involves the reaction of propene with chlorine gas under controlled conditions to yield 1,3-dichloro-2-methyl-1-propene. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Electrophilic Addition Reactions

The electron-rich double bond in 1,3-dichloro-2-methylpropene participates in electrophilic additions. For example, reactions with hydrogen halides (HX) proceed via a carbocation intermediate, influenced by the electron-withdrawing chlorine atoms:

CCl2C(CH3)CH2+HX→CCl2C(CH3)CH2XH→Products

The chlorine substituents stabilize the carbocation intermediate, directing regioselectivity .

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| HBr | 1,3-dichloro-2-bromo-2-methylpropane | 0–25°C, dark | 85% | |

| HCl | 1,3-dichloro-2-chloro-2-methylpropane | Catalytic triethylamine | 78% |

Elimination Reactions

Dehydrohalogenation can occur under basic conditions, yielding chlorinated alkenes. For instance:

CCl2C(CH3)CH2ClBaseCCl2C(CH3)CH+HCl

Thermodynamic data from NIST indicates a ΔH° of 72.6 kJ/mol for HCl elimination .

Substitution Reactions

Nucleophilic substitution at chlorine sites is feasible, though steric hindrance from the methyl group limits reactivity. SN2 mechanisms dominate in polar aprotic solvents:

CCl2C(CH3)CH2Cl+OH−→CCl2C(CH3)CH2OH+Cl−

| Nucleophile | Product | Solvent | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|---|

| OH⁻ | 1,3-dichloro-2-hydroxy-2-methylpropane | DMSO | 2.1×10−4 | |

| NH₃ |

Scientific Research Applications

1,3-Dichloro-2-methylpropene and its related compounds have various applications in different fields, including organic synthesis, the aerospace industry, and as intermediates for the production of other chemicals .

Scientific Research Applications

Organic Synthesis

- Intermediate in organic syntheses 3-chloro-2-chloromethyl-propene is useful as an intermediate for organic syntheses . 3,3-dichloro-2-methyl-propene, with its geminal chlorine substituents and a double bond, is also valuable as an intermediate for organic syntheses .

- Further Chlorination Cis- and trans-dichloro-2-methyl-propene are used for further chlorination processes .

- Production 3-Chloro-2-methylpropene is used as an intermediate in the production of plastics, pharmaceuticals, and other organic chemicals .

Use as a Cleaning Agent

- Aerospace Industry 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb), a volatile derivative of propane, has been used in the aerospace industry as a cleaning agent . It was a replacement for CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) for cleaning oxygen breathing systems . NASA and the United States Department of Defense have used it for this purpose .

Use as an insecticide and fumigant 3-Chloro-2-methylpropene is used as an insecticide and fumigant . It was promoted for use as a fumigant in individual sacks of grain to control the maize weevil in developing countries in the 1970s and has been used in the Russian Federation to fumigate bulk grains and pulses that are not for human consumption .

Table of Applications

Mechanism of Action

The mechanism by which 1,3-dichloro-2-methyl-1-propene exerts its effects involves its interaction with nucleophilic centers in biological molecules. It can chemically combine with sulfhydryl, amine, or hydroxy groups in essential enzymes, disrupting their function and leading to various biological effects.

Comparison with Similar Compounds

1,3-Dichloro-2-methyl-1-propene can be compared with other similar compounds such as:

1,3-Dichloropropene: Used as a soil fumigant and nematicide.

2,3-Dichloro-1-propene: Used in the manufacture of carbamate herbicides.

1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.

The uniqueness of 1,3-dichloro-2-methyl-1-propene lies in its specific chemical structure and reactivity, which make it suitable for particular applications in research and industry.

Biological Activity

1,3-Dichloro-2-methylpropene (also known as methallyl chloride) is a chlorinated organic compound with diverse applications in chemical synthesis and as an intermediate in the production of various chemicals. Understanding its biological activity is crucial due to potential health risks associated with exposure.

- Molecular Formula : C4H6Cl2

- Molecular Weight : 109.00 g/mol

- CAS Number : 563-56-8

Biological Activity Overview

This compound exhibits a range of biological activities, particularly concerning its toxicity and mutagenicity. Research indicates that it can cause significant adverse effects in various biological systems.

Toxicological Studies

- Acute Toxicity : Studies have shown that this compound can induce acute toxicity in laboratory animals. The compound has been associated with respiratory distress and gastrointestinal irritation upon inhalation or ingestion.

-

Chronic Toxicity : Long-term exposure studies in rodents revealed that chronic administration of the compound resulted in various pathological changes, including:

- Liver Damage : Histopathological evaluations indicated necrosis and hyperplasia in liver tissues of treated animals.

- Kidney Damage : Similar studies noted nephrotoxic effects characterized by degeneration of renal tubules.

- Forestomach Neoplasms : Increased incidences of tumors were observed in the forestomach of treated rats, suggesting a carcinogenic potential.

- Mutagenicity : Research indicates that this compound has mutagenic properties. It has been shown to induce chromosomal aberrations and gene mutations in bacterial and mammalian cells in vitro. In vivo studies have also indicated potential mutagenic effects on Drosophila melanogaster.

Study 1: Carcinogenicity in Rodents

A significant study conducted by the National Toxicology Program involved administering varying doses of this compound to Fischer 344 rats over a prolonged period. The findings included:

- Survival Rates : Lower survival rates were noted among treated groups compared to controls.

- Tumor Incidence : High incidences of squamous-cell papillomas were reported at both low and high doses, with statistical significance (p < 0.001) for the high dose group.

| Dose (mg/kg) | Male Tumors (n) | Female Tumors (n) |

|---|---|---|

| Control | 3/49 | 4/50 |

| Low Dose | 19/49 | 6/48 |

| High Dose | 30/49 | 13/44 |

Study 2: Genotoxic Effects

Another pivotal study assessed the genotoxicity of the compound using the Ames test. Results indicated:

- Induction of mutations in Salmonella typhimurium strains was observed only in the presence of an exogenous metabolic system.

- Chromosomal aberrations were noted in cultured mammalian cells treated with the compound.

Summary of Biological Effects

The biological activity of this compound can be summarized as follows:

- Toxic Effects : Significant liver and kidney damage, forestomach neoplasms.

- Mutagenicity : Induces mutations and chromosomal damage across various test systems.

- Carcinogenic Potential : Evidence suggests a link to cancer development in long-term exposure scenarios.

Properties

CAS No. |

3375-22-2 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.99 g/mol |

IUPAC Name |

1,3-dichloro-2-methylprop-1-ene |

InChI |

InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h2H,3H2,1H3 |

InChI Key |

ZWZWQSKCVXIXQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCl)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.